ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is a synthetic compound that features a piperidine ring substituted with an imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially be diverse .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with a piperidine derivative that has been pre-functionalized with an imidazole group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Used as a cross-linker for epoxy resins and in the synthesis of network polymers.
1-Methylimidazole: Commonly used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler imidazole derivatives .
Biological Activity
Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is a synthetic compound that combines a piperidine ring with an imidazole moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's design aims to enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N4O2, with a molecular weight of approximately 252.33 g/mol. The compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Imidazole Moiety : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.
Antimicrobial Activity
Compounds containing imidazole rings are known for their antimicrobial properties. This compound has shown promising results in inhibiting various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0025 - 0.015 mg/mL |
Studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against S. aureus and E. coli .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM, indicating moderate to good antifungal efficacy .
The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and proliferation. The imidazole ring is known for its role in binding to metal ions and influencing enzyme activity, which may contribute to the compound's antimicrobial effects .
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For instance, a study synthesized several analogs and tested them against various cancer cell lines, revealing that some derivatives exhibited significant antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a lead molecule in drug development. In vitro studies demonstrate its ability to inhibit cell proliferation in cancer models, suggesting that modifications to the piperidine or imidazole moieties can enhance therapeutic efficacy .
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-19-14(18)11-16-7-4-13(5-8-16)10-17-9-6-15-12(17)2/h6,9,13H,3-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFCSICJJDIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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